![molecular formula C11H17ClN6S B14611924 N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea CAS No. 56922-02-2](/img/structure/B14611924.png)
N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea is a synthetic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a piperidine ring, a triazine ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea typically involves multi-step reactions. One common method includes the reaction of 4-chloro-6-(piperidin-1-yl)-1,3,5-triazine with ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Cyclization Reactions: Under specific conditions, the compound can undergo intramolecular cyclization to form heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted triazine derivatives, sulfonyl compounds, and various heterocyclic structures .
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Agricultural Chemistry: Studied for its herbicidal properties, particularly in controlling weed growth in crops.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of enzymes like kinases by binding to their active sites, thereby blocking the signaling pathways involved in cell growth and proliferation . The thiourea moiety plays a crucial role in forming hydrogen bonds with the target proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea
- N-[4-Chloro-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea
- N-[4-Chloro-6-(piperazin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea
Uniqueness
N-[4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and binding interactions, making it distinct from other similar triazine derivatives .
Properties
CAS No. |
56922-02-2 |
|---|---|
Molecular Formula |
C11H17ClN6S |
Molecular Weight |
300.81 g/mol |
IUPAC Name |
1-(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)-3-ethylthiourea |
InChI |
InChI=1S/C11H17ClN6S/c1-2-13-11(19)17-9-14-8(12)15-10(16-9)18-6-4-3-5-7-18/h2-7H2,1H3,(H2,13,14,15,16,17,19) |
InChI Key |
NTJJGPBMHFCWGD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=NC(=NC(=N1)Cl)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
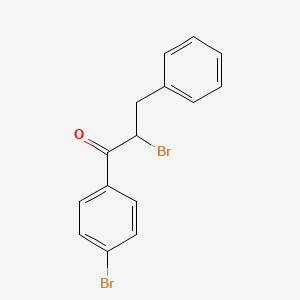

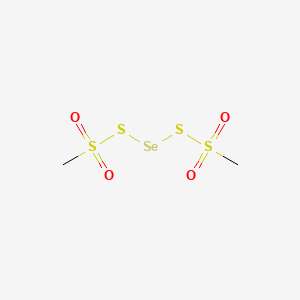

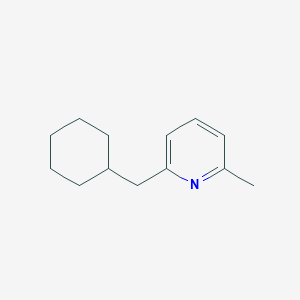
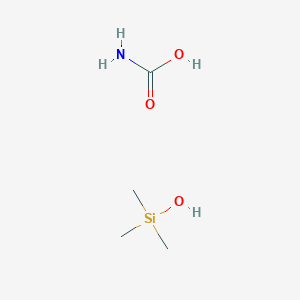
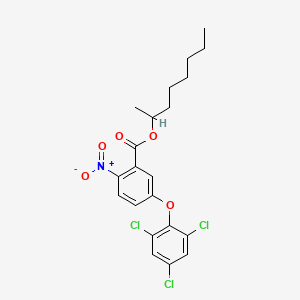
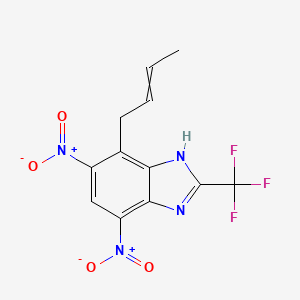
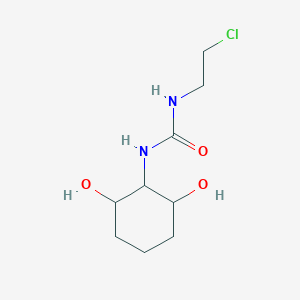
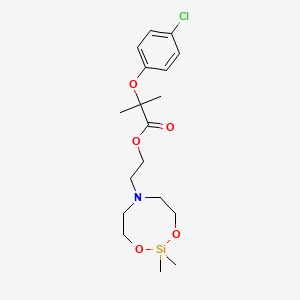

![Silane, trimethyl[[1-(phenylmethyl)ethenyl]oxy]-](/img/structure/B14611917.png)

